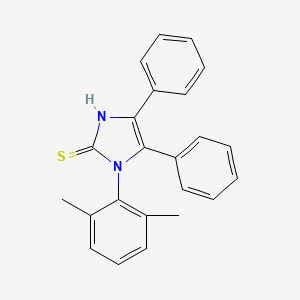

1-(2,6-dimethylphenyl)-4,5-diphenyl-1H-imidazole-2-thiol

Description

This compound is a tetra-substituted imidazole derivative characterized by a 2,6-dimethylphenyl group at position 1, diphenyl groups at positions 4 and 5, and a thiol (-SH) substituent at position 2. The thiol group confers unique reactivity, including hydrogen-bonding capability and susceptibility to oxidation, while the aromatic substituents enhance steric bulk and π-π stacking interactions.

Properties

IUPAC Name |

3-(2,6-dimethylphenyl)-4,5-diphenyl-1H-imidazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2S/c1-16-10-9-11-17(2)21(16)25-22(19-14-7-4-8-15-19)20(24-23(25)26)18-12-5-3-6-13-18/h3-15H,1-2H3,(H,24,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOJTYUPZYNRMML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)N2C(=C(NC2=S)C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-dimethylphenyl)-4,5-diphenyl-1H-imidazole-2-thiol typically involves the condensation of 2,6-dimethylphenylamine with benzil and ammonium acetate under reflux conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the imidazole ring. The thiol group is introduced via a subsequent reaction with thiourea.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2,6-dimethylphenyl)-4,5-diphenyl-1H-imidazole-2-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides.

Reduction: The imidazole ring can be reduced under specific conditions.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or iodine in the presence of a base.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Halogenating agents for electrophilic substitution; nucleophiles such as amines for nucleophilic substitution.

Major Products

Oxidation: Disulfides.

Reduction: Reduced imidazole derivatives.

Substitution: Halogenated or aminated derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has been explored for its potential as an anti-cancer agent. Research indicates that imidazole derivatives can exhibit cytotoxic effects against various cancer cell lines. The presence of the thiol group is believed to enhance the compound's reactivity and biological activity, making it a candidate for further development in cancer therapeutics.

Antioxidant Activity

Studies have shown that imidazole derivatives possess antioxidant properties. The compound's ability to scavenge free radicals may be beneficial in preventing oxidative stress-related diseases. This property is particularly relevant in the context of neurodegenerative diseases and cardiovascular health.

Coordination Chemistry

The thiol group in this imidazole derivative allows it to act as a ligand in coordination chemistry. It can form complexes with transition metals, which can be utilized in catalysis or material synthesis. Such complexes have applications in developing new materials with specific electronic or optical properties.

Photophysical Properties

Research has indicated that compounds with imidazole structures can exhibit interesting photophysical properties, making them suitable for applications in photonics and optoelectronics. Their ability to absorb and emit light can be harnessed in designing sensors or light-emitting devices.

Case Studies

Mechanism of Action

The mechanism of action of 1-(2,6-dimethylphenyl)-4,5-diphenyl-1H-imidazole-2-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, affecting their function. The aromatic rings can engage in π-π interactions with other aromatic systems, influencing biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Electronic Properties

- 1-(2,6-Dimethylphenyl)-2-(Methylthio)-4,5-Dihydro-1H-Imidazole Hydroiodide (): This analogue replaces the thiol with a methylthio (-SMe) group and is a hydroiodide salt. The hydroiodide salt enhances aqueous solubility, making it more suitable for ionic reactions or pharmaceutical formulations. The 4,5-dihydro (saturated) backbone reduces aromaticity, altering electronic properties compared to the fully aromatic target compound .

- 4,5-Diphenyl-2-(2-(Trifluoromethyl)Phenyl)-1H-Imidazole (): The trifluoromethyl (-CF₃) group at position 2 is strongly electron-withdrawing, decreasing electron density on the imidazole ring. This contrasts with the electron-donating thiol group, which may increase nucleophilicity at position 2.

Steric and Aromatic Modifications

1-(Naphthalen-2-yl)-2,4,5-Triphenyl-1H-Imidazole ():

Substitution with a naphthyl group at position 1 increases steric bulk and aromatic surface area, promoting stronger π-π interactions in crystal packing or receptor binding. However, this may reduce solubility (logP ~6.0 estimated) compared to the target compound. The absence of a thiol group limits redox reactivity but enhances stability under oxidative conditions .- Xylometazoline Hydrochloride (): A pharmacologically active imidazoline derivative with a 2,6-dimethylphenyl group and a tert-butyl-substituted benzyl chain. The target compound’s thiol group could offer divergent pharmacological pathways, such as antioxidant or enzyme inhibition effects .

Data Tables

Table 1: Structural and Electronic Comparison

| Compound Name | Substituents (Position) | Key Functional Group | logP (Estimated) | Reactivity Notes |

|---|---|---|---|---|

| Target Compound | 1: 2,6-dimethylphenyl; 2: -SH | Thiol (-SH) | 4.8 | High acidity, redox-sensitive |

| 1-(2,6-Dimethylphenyl)-2-(Methylthio)-... (HI) | 2: -SMe; 4,5: dihydro | Methylthio (-SMe) | 3.5 (salt) | Improved solubility, reduced acidity |

| 4,5-Diphenyl-2-(CF₃-Phenyl)-1H-Imidazole | 2: -CF₃ | Trifluoromethyl | 5.2 | Electron-deficient, lipophilic |

| 1-(Naphthalen-2-yl)-2,4,5-Triphenyl-... | 1: Naphthyl | Naphthyl | 6.0 | Enhanced π-π interactions |

Biological Activity

1-(2,6-Dimethylphenyl)-4,5-diphenyl-1H-imidazole-2-thiol is a compound of significant interest due to its potential biological activities. This article explores its characteristics, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of 356.48 g/mol. It belongs to the imidazole family characterized by a thiol functional group (-SH) attached to the imidazole ring, contributing to its unique chemical properties and biological activities .

Biological Activities

Inhibition of Cholinesterases

Research indicates that this compound exhibits significant inhibitory activity against cholinesterases, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). This inhibition is crucial for neurotransmission and has implications for treating neurodegenerative diseases such as Alzheimer's disease .

Antioxidant Properties

The compound also demonstrates antioxidant properties, which may protect cells from oxidative stress. This activity is vital in preventing cellular damage associated with various diseases .

The mechanisms by which this compound exerts its biological effects are primarily through:

- Binding Affinity : Studies using molecular docking techniques have shown that this compound interacts effectively with cholinesterase enzymes, suggesting a competitive inhibition mechanism .

- Nucleophilic Substitution Reactions : The thiol group allows the compound to participate in nucleophilic substitution reactions, forming adducts with electrophiles, which may further contribute to its biological activity .

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and unique properties of compounds related to this compound:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 4,5-Diphenyl-1H-imidazole-2-thiol | Lacks dimethyl substitution | Known for corrosion inhibition |

| 1-(4-Methylphenyl)-4,5-diphenyl-1H-imidazole-2-thiol | Different aryl substitution | Potential anti-inflammatory properties |

| 1-(Phenyl)-4,5-diphenyl-1H-imidazole-2-thiol | Simplified structure | Exhibits lower biological activity |

The uniqueness of this compound lies in its specific combination of substituents that enhance both its biological activity and stability compared to similar compounds .

Research Findings

Several studies have evaluated the biological activities of this compound:

- Cholinesterase Inhibition : A study indicated that this compound could inhibit AChE and BuChE effectively, demonstrating potential therapeutic applications in cognitive disorders .

- Antibacterial Activity : While some derivatives of imidazole compounds have shown antibacterial properties against strains like Staphylococcus aureus and Escherichia coli, specific studies on this compound have not extensively documented such activities .

- Oxidative Stress Protection : The antioxidant capacity of this compound has been highlighted in various studies focusing on its role in mitigating oxidative damage within cells .

Case Studies

A relevant case study evaluated the structure-activity relationship (SAR) of various imidazole derivatives. The findings indicated that modifications at the phenyl positions significantly influenced biological activity. For instance, compounds with electron-donating groups exhibited enhanced cholinesterase inhibition compared to those with electron-withdrawing groups .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(2,6-dimethylphenyl)-4,5-diphenyl-1H-imidazole-2-thiol, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via cyclocondensation or multicomponent reactions. A common approach involves reacting 2-hydrazinyl-4,5-diphenyl-1H-imidazol-5(4H)-one with phenyl isothiocyanate under reflux in ethanol or methanol . Solvent choice (e.g., ethanol vs. DMF) and temperature (80–100°C) critically affect yield. Catalysts like acetic acid or Pd-based systems can accelerate imidazole ring formation . For thiol group incorporation, thiourea derivatives or sulfurization agents are used .

Q. How is the purity and structural integrity of this compound verified in academic research?

- Methodological Answer : Purity is assessed via HPLC (≥95% purity threshold) and thin-layer chromatography (TLC). Structural confirmation employs:

- NMR : and NMR identify substituent patterns (e.g., aromatic protons at δ 7.2–7.8 ppm, thiol protons at δ 3.1–3.5 ppm) .

- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H] at m/z 433.14) .

- X-ray Crystallography : Resolves crystal packing and bond angles (e.g., C–S bond length ~1.68 Å) .

Q. What spectroscopic and computational tools are used to predict the compound’s reactivity?

- Methodological Answer :

- FT-IR : Identifies functional groups (e.g., S–H stretch at 2550–2600 cm) .

- DFT Calculations : Models electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites .

- Molecular Docking : Screens binding affinity to biological targets (e.g., bacterial enzymes) using AutoDock Vina .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields of this compound?

- Methodological Answer :

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates but may require higher temperatures (100–120°C) .

- Catalyst Screening : Pd(OAc) or CuI improves cyclization efficiency by reducing activation energy .

- Microwave-Assisted Synthesis : Reduces reaction time (from 24 hr to 2–4 hr) and improves yield by 15–20% .

Q. How do substituents on the imidazole ring influence biological activity, and how can structure-activity relationships (SAR) be systematically studied?

- Methodological Answer :

- Substituent Variation : Replace 2,6-dimethylphenyl with electron-withdrawing groups (e.g., -NO) to enhance antibacterial activity .

- Bioactivity Assays : Test derivatives against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via MIC assays .

- SAR Table :

| Substituent Position | Group | MIC (µg/mL) | Notes |

|---|---|---|---|

| 2,6-dimethylphenyl | -CH | 8.0 | Baseline activity |

| 4-fluorophenyl | -F | 4.5 | Enhanced membrane penetration |

| 4-nitrophenyl | -NO | 2.0 | Electron withdrawal improves efficacy |

Q. What computational strategies are used to predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein binding over 100 ns to assess stability (e.g., RMSD < 2.0 Å indicates stable binding) .

- Pharmacophore Modeling : Identify critical interaction points (e.g., hydrogen bonds with bacterial DNA gyrase) .

- ADMET Prediction : Use tools like SwissADME to evaluate pharmacokinetics (e.g., logP ~4.2 suggests moderate lipophilicity) .

Q. How can contradictions in bioactivity data across studies be resolved?

- Methodological Answer :

- Meta-Analysis : Compare datasets from multiple studies (e.g., MIC values varying due to assay protocols) and standardize testing conditions (e.g., CLSI guidelines) .

- Counterion Effects : Assess if hydrochloride salts vs. free bases alter solubility and activity .

- Synergistic Studies : Test combinations with adjuvants (e.g., β-lactamase inhibitors) to clarify mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.